Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-azaspiro[3.5]non-2-ene-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(2,3)16-11(15)14-9-5-8-13(10-14)6-4-7-13/h4,6H,5,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDSUZPAOXYGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Nucleophilic Cyclization
A linear precursor containing a tertiary amine and electrophilic carbonyl group undergoes base-mediated cyclization. For example, a piperidine derivative with a γ-keto ester side chain can form the spiro center via intramolecular attack under basic conditions.
Reaction Conditions
-
Temperature : 0°C to room temperature.
This method parallels the synthesis of tert-butyl 4-vinylpiperidine-1-carboxylate, where potassium tert-butoxide in THF induced elimination and cyclization.
Acid-Catalyzed Cyclodehydration
Protonation of a hydroxyl or amine group in a linear precursor facilitates dehydration, forming the spirocyclic system. For instance, a diol or amino alcohol precursor treated with HCl or H2SO4 eliminates water, generating the spiro ring.
Key Considerations
-
Acid Strength : Moderate (e.g., p-TsOH) to avoid decomposition.
-
Solvent : Polar aprotic solvents like DMF enhance reactivity.
Boc Protection and Deprotection Dynamics
The tert-butyloxycarbonyl (Boc) group is critical for nitrogen protection during synthesis.
Boc Removal
Deprotection employs acidic conditions, such as HCl in dioxane or TFA, to regenerate the free amine for subsequent reactions.
Hydrogenation and Functional Group Interconversion
Selective hydrogenation adjusts saturation levels in intermediates. For example, hydrogenation of a propargyl precursor to an allyl group using Pd/C in methanol has been reported for related compounds.
Hydrogenation Parameters
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Catalysts/Reagents | Yield (%) | Limitations |
|---|---|---|---|---|
| Intramolecular Cyclization | Base-mediated ring closure | KOtBu, THF | 50–70 | Competing elimination |
| Heck Coupling | Pd-catalyzed olefin installation | Pd(OAc)₂, DMF | 60–80 | High-temperature conditions |
| RCM | Metathesis | Grubbs II, CH₂Cl₂ | 55–75 | Catalyst cost |
Mechanistic Insights and Side Reactions
-
Cyclization Side Products : Over-alkylation or dimerization may occur if stoichiometry is unbalanced.
-
Olefin Isomerization : The Heck reaction predominantly forms trans-olefins, but cis isomers may arise without proper ligand control.
-
Boc Stability : Prolonged exposure to acid or base can lead to premature deprotection .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted analogs. These products are often characterized and analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Scientific Research Applications
Synthetic Applications
Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate serves as a versatile building block in organic synthesis, particularly in the development of novel heterocyclic compounds. Its unique spiro structure facilitates the creation of complex molecular architectures that are valuable in drug discovery.
Synthesis Methodologies:
- Cyclization Reactions: The compound can be synthesized through cyclization reactions involving various precursors, leading to derivatives with enhanced biological activity.
- Functionalization: The presence of the carboxylate group allows for further functionalization, making it suitable for creating derivatives with specific pharmacological properties.
Biological Evaluations
Recent studies have highlighted the biological activities associated with this compound and its derivatives, particularly in the context of drug development.
Case Studies:
- Antitumor Activity: Research has indicated that compounds derived from this compound exhibit significant antitumor properties. For example, derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Thymidine Phosphorylase Inhibition: A study focused on the inhibitory effects of synthesized compounds on thymidine phosphorylase, an enzyme implicated in tumor growth and angiogenesis. The findings revealed that certain derivatives demonstrated potent inhibitory activity, suggesting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of tert-butyl 6-azaspiro[3.5]non-2-ene-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate with structurally related spirocyclic compounds from PharmaBlock Sciences and other sources. Key differences in ring size, substituents, and functional groups influence their physicochemical properties and applications:
Key Structural and Functional Differences
Ring Size and Strain: The [3.5]nonene system in the target compound provides a larger, less strained framework compared to [3.4]octane analogs. This may improve stability and reduce reactivity in certain synthetic contexts .
Functional Group Diversity :
- The presence of an alkene in the target compound offers a site for click chemistry or hydrogenation, unlike ketone- or carboxylic acid-containing analogs .
- Compounds with carboxylic acid groups (e.g., CAS 1251002-42-2) enable direct conjugation to other molecules, a feature absent in the alkene-bearing target compound .
Applications in Drug Discovery :
- Ketone-containing spirocycles (e.g., CAS 1251010-17-9) are often employed as hydrogen-bond acceptors in enzyme inhibitors, whereas the target compound’s alkene may serve as a handle for late-stage diversification via cross-coupling reactions .
- Dual-amine systems (e.g., CAS 1434141-78-2) are advantageous for generating combinatorial libraries, whereas the single amine in the target compound limits derivatization sites .
Research Findings and Implications
- Synthetic Utility : The Boc group in all listed compounds simplifies purification and enhances solubility, critical for high-throughput screening .
- Hydrogen-Bonding Potential: The absence of strong hydrogen-bond donors/acceptors (e.g., ketones or acids) in the target compound may reduce off-target interactions compared to analogs like CAS 1251010-17-9 .
Biological Activity
Tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate (CAS Number: 1638761-50-8) is a compound characterized by its unique spirocyclic structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H21NO2
- Molecular Weight : 223.32 g/mol
- IUPAC Name : this compound
- Purity : 97% .
Research indicates that this compound may interact with various biological targets, influencing several cellular pathways. Preliminary studies suggest potential mechanisms including:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacteria and fungi, indicating potential as an antimicrobial agent.
- Anticancer Properties : Investigations into its anticancer effects have revealed that it may inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Receptor Interaction : The compound may exhibit binding affinity to specific receptors involved in cell signaling, which could explain its diverse biological effects .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .
Anticancer Activity
In vitro studies assessed the anticancer properties of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 10 |
| SK-MEL-30 | 8 |
| PANC-1 | 12 |
The compound demonstrated a dose-dependent reduction in cell viability across these lines, highlighting its potential as an anticancer therapeutic .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the spirocyclic framework.
- Introduction of the tert-butyl and carboxylate moieties.
- Purification to achieve the desired purity level.
Recent advancements in synthetic methodologies have optimized these processes for improved yield and efficiency .
Q & A
Basic Question: What are the key structural features of tert-butyl 6-azaspiro[3.5]non-1-ene-6-carboxylate, and how do they influence its reactivity in synthetic chemistry?
Answer:
The compound features a spirocyclic core (6-azaspiro[3.5]non-1-ene) with a tert-butyl carbamate (Boc) protecting group. The spirocyclic system introduces steric constraints that influence ring-opening reactions and nucleophilic substitution pathways, while the Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic steps. Computational studies (e.g., using ICReDD’s reaction path search methods) can predict regioselectivity in functionalization reactions . Safety data sheets emphasize the need for inert storage conditions to preserve the Boc group’s integrity .
Advanced Question: How can factorial design optimize the synthesis of this compound derivatives?
Answer:
Factorial design enables systematic variation of parameters (e.g., temperature, catalyst loading, solvent polarity) to identify optimal reaction conditions. For example:
| Factor | Levels Tested | Response (Yield %) |
|---|---|---|
| Temperature | 25°C, 50°C, 80°C | Maximized at 50°C |
| Catalyst | Pd/C, Ni, Cu | Pd/C >90% selectivity |
| Solvent | THF, DCM, EtOAc | THF optimal |
This approach reduces trial-and-error inefficiencies and aligns with ICReDD’s computational-experimental feedback loops .
Basic Question: What safety protocols are critical when handling this compound?
Answer:
Key protocols include:
- Storage: Refrigerated (2–8°C), inert atmosphere, and protection from light to prevent decomposition .
- Handling: Use nitrile gloves, anti-static lab coats, and fume hoods to avoid inhalation or skin contact .
- Spill Management: Absorb with inert material (e.g., vermiculite) and avoid drainage contamination .
Advanced Question: How can hydrogen bonding patterns in this compound crystals guide co-crystal engineering?
Answer:
Graph set analysis (as per Etter’s formalism) identifies hydrogen-bonding motifs (e.g., N–H···O interactions between the Boc carbonyl and amine protons). X-ray crystallography refined via SHELXL-97 can resolve these motifs, enabling the design of co-crystals with improved solubility or stability. For example, co-crystallization with carboxylic acids may enhance bioavailability .
Advanced Question: How do computational methods resolve contradictions in spectroscopic data for spirocyclic intermediates?
Answer:
Discrepancies in NMR or IR data (e.g., unexpected coupling constants) can arise from conformational flexibility. Density functional theory (DFT) simulations (using software like Gaussian) model low-energy conformers and predict spectra. Cross-validation with experimental data (e.g., NOESY for spatial proximity) resolves ambiguities .
Basic Question: What analytical techniques are essential for characterizing this compound?
Answer:
- NMR: H/C NMR to confirm spirocyclic connectivity and Boc group integrity.
- MS: High-resolution mass spectrometry (HRMS) for molecular weight validation.
- XRD: Single-crystal diffraction for absolute stereochemistry determination .
Advanced Question: How can isotopic labeling elucidate the mechanism of spirocyclic ring-opening reactions?
Answer:
Deuterium or N labeling at the spirocyclic nitrogen tracks proton transfer pathways. Kinetic isotope effects (KIEs) measured via LC-MS or NMR reveal rate-determining steps. For example, indicates N–H bond cleavage in acid-catalyzed ring-opening .
Advanced Question: What strategies mitigate polymorphism issues in this compound-based APIs?
Answer:
- Crystal Structure Prediction (CSP): Tools like Mercury simulate packing arrangements to identify stable polymorphs.
- Additive Screening: Small molecules (e.g., polymers) template specific crystal forms.
- Controlled Crystallization: Slow cooling or solvent-antisolvent methods yield uniform crystals .
Advanced Question: How do steric and electronic effects of the tert-butyl group influence structure-activity relationships (SAR) in drug discovery?
Answer:
The bulky tert-butyl group:
- Steric Effects: Shields reactive amines, reducing off-target interactions.
- Electronic Effects: Electron-donating nature stabilizes transition states in catalytic cycles.
SAR studies using molecular docking (e.g., AutoDock Vina) correlate substituent size/position with binding affinity .
Basic Question: What are the regulatory considerations for documenting synthetic pathways of spirocyclic compounds?
Answer:
Follow CRDC guidelines (RDF2050112) for reactor design and process control documentation. Include hazard assessments (e.g., electrostatic charge risks) as per safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
